molecular formula C24H22N2O3 B5700232 N'-(3-hydroxy-4-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide

N'-(3-hydroxy-4-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide

Cat. No.: B5700232
M. Wt: 386.4 g/mol
InChI Key: NTQHEIWNPDZVHD-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-hydroxy-4-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, commonly known as HMCB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMCB belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).

Mechanism of Action

The mechanism of action of HMCB is not fully understood, but it is believed to involve the inhibition of cell division and the induction of apoptosis (programmed cell death) in cancer cells. HMCB has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, HMCB has also been shown to have other biochemical and physiological effects. Studies have shown that HMCB can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. HMCB has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of HMCB is its potent cytotoxic effects on cancer cells, which make it a promising candidate for the development of new anticancer drugs. However, one of the limitations of HMCB is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on HMCB. One area of research is in the development of new anticancer drugs based on HMCB. Another area of research is in the development of new antibiotics based on HMCB's ability to inhibit the growth of bacteria and fungi. Finally, research could be focused on improving the solubility of HMCB in water in order to make it more effective in vivo.

Synthesis Methods

HMCB can be synthesized through the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 2,2-diphenylcyclopropanecarbohydrazide. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

Scientific Research Applications

HMCB has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that HMCB has potent cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs.

Properties

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-29-22-13-12-17(14-21(22)27)16-25-26-23(28)20-15-24(20,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,16,20,27H,15H2,1H3,(H,26,28)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQHEIWNPDZVHD-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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